3-(Quinoline-8-sulfonyl)-propionic acid
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Overview
Description
3-(Quinoline-8-sulfonyl)-propionic acid is a chemical compound that features a quinoline ring system substituted with a sulfonyl group at the 8-position and a propionic acid moiety
Mechanism of Action
Target of Action
Quinoline motifs are essential in several pharmacologically active heterocyclic compounds due to their various applications in medicinal and industrial chemistry . They are considered a privileged structure in drug discovery programs because of their broad spectrum of bio-responses .
Mode of Action
Quinoline and its derivatives exhibit chemical reactivity similar to the benzene and pyridine ring system as they undergo nucleophilic and electrophilic substitution reactions . This suggests that 3-(Quinoline-8-sulfonyl)-propionic acid might interact with its targets through similar mechanisms.
Biochemical Pathways
Quinoline derivatives have been associated with a wide range of bio-responses, including anticancer, antioxidant, anti-inflammatory, antimalarial, anti-sars-cov-2, and antituberculosis activities . This suggests that this compound might influence multiple biochemical pathways.
Pharmacokinetics
The compound’s molecular weight (20922 g/mol) and predicted pKa (-183±040) suggest that it might have reasonable bioavailability .
Result of Action
Given the broad spectrum of bio-responses associated with quinoline derivatives , it is plausible that this compound could have diverse molecular and cellular effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Quinoline-8-sulfonyl)-propionic acid typically involves the sulfonation of quinoline derivatives followed by the introduction of the propionic acid group. One common method involves the reaction of quinoline-8-sulfonyl chloride with propionic acid under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale sulfonation processes using quinoline and sulfur trioxide or chlorosulfonic acid, followed by subsequent reactions to introduce the propionic acid group. These processes are optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
3-(Quinoline-8-sulfonyl)-propionic acid can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The quinoline ring can be reduced under specific conditions to form dihydroquinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Scientific Research Applications
3-(Quinoline-8-sulfonyl)-propionic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
Quinoline-8-sulfonic acid: Lacks the propionic acid moiety but shares the quinoline and sulfonyl groups.
Quinoline-8-sulfonyl chloride: A precursor in the synthesis of 3-(Quinoline-8-sulfonyl)-propionic acid.
Quinoline-8-sulfenyl halides: Similar in structure but with different reactivity due to the presence of halogen atoms.
Uniqueness
This compound is unique due to the presence of both the sulfonyl and propionic acid groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
3-quinolin-8-ylsulfonylpropanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO4S/c14-11(15)6-8-18(16,17)10-5-1-3-9-4-2-7-13-12(9)10/h1-5,7H,6,8H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUYFSGCCMSGAGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)S(=O)(=O)CCC(=O)O)N=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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